molecular formula C9H10N2 B566486 3-Ethyl-6-methylpyridine-2-carbonitrile CAS No. 102308-56-5

3-Ethyl-6-methylpyridine-2-carbonitrile

Cat. No.: B566486
CAS No.: 102308-56-5
M. Wt: 146.193
InChI Key: LWUQQQKVIHMQRO-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylpyridine-2-carbonitrile is a pyridine derivative characterized by an ethyl group at position 3, a methyl group at position 6, and a carbonitrile moiety at position 2. For instance, pyridinecarbonitrile derivatives are often synthesized via nucleophilic substitution or condensation reactions using reagents such as malononitrile, alkyl halides (R2-X), and catalysts like triethylbenzylammonium chloride (TEBAC) or potassium carbonate in polar aprotic solvents (e.g., DMF) .

Properties

CAS No.

102308-56-5

Molecular Formula

C9H10N2

Molecular Weight

146.193

IUPAC Name

3-ethyl-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C9H10N2/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3H2,1-2H3

InChI Key

LWUQQQKVIHMQRO-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C=C1)C)C#N

Synonyms

Picolinonitrile, 3-ethyl-6-methyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Table 1: Substituent Positions and Functional Groups
Compound Name Core Structure Substituents (Positions) Key Functional Groups
3-Ethyl-6-methylpyridine-2-carbonitrile Pyridine Ethyl (C3), Methyl (C6) Carbonitrile (C2)
1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridine Ethylphenyl (C1), Methyl (C4, C6) Oxo (C2), Carbonitrile (C3)
1-Ethyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Dihydropyridine Ethyl (N1), Phenyl (C6) Oxo (C2), Carbonitrile (C3)
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Pyrimidine 2-Methoxyethylsulfanyl (C2), 2-methylpropyl (C4) Oxo (C6), Carbonitrile (C5)

Key Observations :

  • Aromatic vs. Non-Aromatic Cores: The target compound (pyridine) is fully aromatic, whereas analogs like and are dihydropyridines, which are less aromatic and more reactive due to partial saturation.
  • Functional Group Effects : The carbonitrile group in all compounds acts as an electron-withdrawing group, modulating electronic density. However, substituents like oxo (C=O) in and introduce hydrogen-bonding capabilities, enhancing solubility and biological interactions compared to the purely alkyl-substituted target compound.

Comparison :

  • The target compound likely shares synthetic pathways with and , utilizing alkylation (e.g., R2-X) in DMF with K2CO3. However, dihydropyridine analogs require chlorination steps (POCl3/PCl5) for functionalization, which are unnecessary for the fully aromatic pyridine core.
  • Temperature sensitivity is evident in , where higher temperatures (60°C) are used for certain intermediates, while room temperature suffices for others.

Physicochemical and Reactivity Profiles

  • Electronic Effects :
    • Ethyl and methyl groups in the target compound donate electrons via inductive effects, countering the electron-withdrawing carbonitrile. In contrast, chloro-substituted analogs (e.g., ) exhibit stronger electron withdrawal, reducing nucleophilic reactivity.
    • The oxo group in and increases polarity, making these compounds more soluble in polar solvents than the target compound.
  • Reactivity in Further Functionalization :
    • The carbonitrile group in all compounds can undergo hydrolysis to carboxylic acids or serve as a directing group in cross-coupling reactions. However, dihydropyridines () may undergo oxidation to fully aromatic pyridines under harsh conditions.

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